Yggflrrirp klkwdnq

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

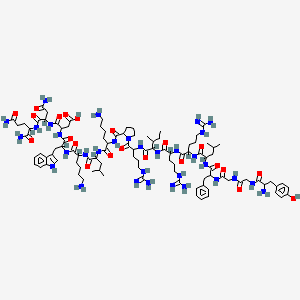

Dynorphin A is an endogenous opioid peptide that primarily activates the kappa-opioid receptor. It is a member of the dynorphin family, which includes several peptides derived from the precursor protein prodynorphin. Dynorphin A plays a significant role in pain perception, stress response, and mood regulation .

Métodos De Preparación

Dynorphin A is synthesized from the precursor protein prodynorphin. The synthesis involves the cleavage of prodynorphin by proprotein convertase 2 (PC2), resulting in the release of multiple active peptides, including dynorphin A . The synthetic preparation of dynorphin A typically involves solid-phase peptide synthesis, which allows for the sequential addition of amino acids to form the peptide chain .

Análisis De Reacciones Químicas

Dynorphin A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Dynorphin A has numerous scientific research applications across various fields:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in neurotransmission and neuromodulation.

Medicine: Explored for its potential therapeutic applications in pain management, mood disorders, and substance abuse treatment.

Industry: Utilized in the development of novel opioid receptor ligands for pharmaceutical research .

Mecanismo De Acción

Dynorphin A exerts its effects by binding to and activating the kappa-opioid receptor, a G-protein-coupled receptor. This activation influences the transmission of pain signals within the nervous system, leading to a reduction in pain sensation. Additionally, dynorphin A modulates the release of neurotransmitters and affects various signaling pathways involved in stress and mood regulation .

Comparación Con Compuestos Similares

Dynorphin A is part of a family of peptides that includes dynorphin B and big dynorphin. While all these peptides activate the kappa-opioid receptor, dynorphin A is more selective for this receptor compared to dynorphin B and big dynorphin. This selectivity makes dynorphin A particularly potent in its effects on pain perception and mood regulation .

Similar Compounds

- Dynorphin B

- Big Dynorphin

- Enkephalins

- Beta-Endorphin

These compounds share structural similarities with dynorphin A but differ in their receptor selectivity and potency .

Propiedades

Fórmula molecular |

C99H156N32O22 |

|---|---|

Peso molecular |

2146.5 g/mol |

Nombre IUPAC |

3-[[2-[[6-amino-2-[[2-[[6-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[4-amino-1-[(1,5-diamino-1,5-dioxopentan-2-yl)amino]-1,4-dioxobutan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C99H156N32O22/c1-7-55(6)81(130-87(144)67(28-18-40-113-98(108)109)120-84(141)66(27-17-39-112-97(106)107)122-89(146)70(44-54(4)5)126-90(147)71(46-56-21-9-8-10-22-56)118-79(136)52-116-78(135)51-117-83(140)61(102)45-57-31-33-59(132)34-32-57)95(152)124-68(29-19-41-114-99(110)111)96(153)131-42-20-30-75(131)94(151)123-65(26-14-16-38-101)86(143)125-69(43-53(2)3)88(145)121-64(25-13-15-37-100)85(142)127-72(47-58-50-115-62-24-12-11-23-60(58)62)91(148)129-74(49-80(137)138)93(150)128-73(48-77(104)134)92(149)119-63(82(105)139)35-36-76(103)133/h8-12,21-24,31-34,50,53-55,61,63-75,81,115,132H,7,13-20,25-30,35-49,51-52,100-102H2,1-6H3,(H2,103,133)(H2,104,134)(H2,105,139)(H,116,135)(H,117,140)(H,118,136)(H,119,149)(H,120,141)(H,121,145)(H,122,146)(H,123,151)(H,124,152)(H,125,143)(H,126,147)(H,127,142)(H,128,150)(H,129,148)(H,130,144)(H,137,138)(H4,106,107,112)(H4,108,109,113)(H4,110,111,114) |

Clave InChI |

SPEYZCWXIXFLRS-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.